Journal Name:Journal of Food Processing and Preservation
Journal ISSN:0145-8892
IF:2.609
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1745-4549
Year of Origin:1977
Publisher:Wiley-Blackwell
Number of Articles Per Year:464
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.foodcont.2023.109962
Increasing the stringency of microbiological criteria is a risk management measure that can improve food safety and hygiene, but its adoption by governments around the globe is limited. In 2018, a hygiene criterion for Campylobacter in broilers was originally set by the European Commission, which intended to progressively increase its stringency in 2020 and in 2025. In this study, the effects of this regulation on the level of (non-)compliance were estimated based on baseline data on Campylobacter for the different European Union (EU) Member States and associated countries in 2008. Qualitative and quantitative baseline data were used to estimate concentration distributions, from which the levels of compliance with the legal limits were determined, making use of the ICMSF sampling plan spreadsheet and considering different batch properties (i.e., standard distributions of microorganism) and different non-compliance detection probability values. Based on the 2008 baseline data, the performance of the criterion is estimated to target the reduction of the mean log contamination level to about 0.25 and 0.5 log (factor 2 and 3 in arithmetic concentration) and to about 0.5 and 1.1 log (factor 4 and 12 in arithmetic concentration) in case the c-value decreases from 20 to 15 and from 20 to 10, respectively. Assuming a compliance level in practice of at least 98%, more and more food business operators in EU Member States would fail to meet this level as a consequence of the increasingly stringent criterion. This analysis clearly shows that a timewise push to further improve hygiene standards will be needed in various countries for their food businesses to be able to achieve a high level of compliance with the progressively stringent EU Campylobacter process hygiene criterion.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.foodcont.2023.109967
Official compulsory meat inspections (MI) are performed by official veterinarian (OV) on-site at abattoir. Scarce official control staff and travelling needs in low-capacity enterprises may be challenging and lead to negative effects for food business operators and competent authorities. Technical solutions could contribute to solve some problems and improve environmental sustainability, logistics resilience and working conditions. This study examined the feasibility of remote ante mortem inspection (AMI) in low-capacity abattoir using digital devices and commercial software (FaceTime) and measure the effects on control costs and emission of CO2. A comparison of AMI results performed on-site and remotely, of 1177 animals (786 sheep, 234 cattle, 90 pigs, and 67 goats) during 38 slaughter days 2022 was carried out. In total about 1.8% of the animals had non-compliances at AMI and mostly in cattle (16/234) followed by sheep (4/786) while all included goats and pigs were without non-compliances. All animals were declared fit for slaughter. On-site OVs recorded in total nine of the 20 non-compliances consistent with remote results. Overall agreement was 99.1%, Cohen's kappa 0.617 (0.391, 0.842) and prevalence and bias adjusted kappa (PABAK) 0.981 (0.967, 0.991). The remote veterinarian recorded more non-compliances than OV on-site (McNemar's test, p-value = 0.003). A reduction in driving by control staff reduced the costs and emissions of CO2; 93% and 89%; respectively.The overall agreement between remote and on-site AMI results was good. Inter-rater variability was obviously caused by subjective judgements for certain non-compliances, however food safety and animal health and welfare were not compromised by remote AMI. The use of digital devices to increase the sustainability of MI in low-capacity slaughter located in geographically remote areas can be an important part of the future risk-based meat safety assurance system when supported by a strong food safety culture and trust between competent authorities and food business operators.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.foodcont.2023.109945
The COVID-19 pandemic reshaped every aspect of life, including food safety. Understanding food safety behaviour at home is necessary for developing effective strategies to mitigate foodborne disease during and after this pandemic. This study administered a cross-sectional survey among 503 domestic food handlers to examine the food handlers’ food safety concerns during the pandemic and pandemic-related knowledge and hygiene behaviour (PRKHB) in Bangladesh. The results found that only 35.8% of respondents in this study were more concerned about food safety because of the COVID-19 pandemic. Although the results found a good PRKHB among 95.8% of urban food handlers, overall, 62% showed a poor level of PRKHB. Only 38.8% reported washing their hands after returning home or preparing meals every time. The regression model found that food safety concerns positively related to the PRKHB, and participants who lived in rural areas had a negative association with the PRKHB. The study also explored sociodemographic variations and significant differences observed between urban and rural areas. Meticulous educational campaigns and targeted messages to the food handlers on food safety risks, food handling practices and hand hygiene are necessary to minimise the foodborne disease burden in this region.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.foodcont.2023.109977
Citrus fruit is susceptible to Penicillium mold infection. Biocontrol with utilization of antagonistic microorganisms against postharvest diseases is regarded as an effective and eco-friendly approach in citrus fruit storage. Here, the complete genome of biocontrol strain w176 was obtained with a full length of 3,929,790 bp, and it consists of 12 potential gene clusters which might be responsible for antagonistic metabolites biosynthesis, strain w176 was identified as Bacillus velezensis by genome alignments eventually. Meanwhile, strong restrictions of spore germination rate (SGR) and hyphae elongation were detected when strain w176 was co-incubated with P. italicum, the inhibitory of SGR at 6 h, 9 h and 12 h was 10.00%, 49.59% and 23.53%, respectively. And the inhibitory of hyphae elongation was 35.56% at 12 h. It was also found that strain w176 exhibited notable growth space competition in the co-incubation. Moreover, significantly enhanced activities of catalase and chitinase in citrus fruit were presented 2 d and 3 d post-inoculation with strain w176. Further, citrus fruit treated by strain w176 PDB culture (PBC) or its culture filtrate (CFS) displayed significantly reduced virulence of P. italicum contamination, the decreased disease symptoms of CFS and PBC were 30.32% and 85.22%, individually. The inhibitory disease rate of PBC was 25%. This study reveals that strain w176 has high potential to be applied as bio-pesticide in citrus preservation. The data attained in this research might be helpful for citrus blue mold control, and could provide basis for the bio-preservation study in postharvest fruit.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.foodcont.2023.109963
Flexible sensing technology for food quality control has received some attention in recent years. The aim of this research was to develop a novel flexible sensor to assess the freshness of lamb meat, replacing the traditional rigid sensor and lamb quality indicator testing method. Firstly, a low-cost, high-performance flexible impedance-temperature electrode was prepared based on laser direct writing technology, and a complete flexible temperature-impedance measurement system was built in combination with an STM32 microcontroller. Then, a wireless sensor network (WSN) based micro-environment monitoring platform was developed to measure the quality index of lamb, collect gas information, and impedance information under three temperatures of 0 °C, 4 °C, and 8 °C. As the storage time of lamb increases, its biological tissue structure and intracellular ionic conductive properties change, which can be reflected by the impedance amplitude and phase angle. A machine learning prediction model is established with bio-impedance as the input and freshness as the output. The research found that the variation of lamb freshness was influenced by the storage temperature, and that the impedance mode of the flexible system was able to instantly detect the freshness of lamb with an average prediction accuracy of 91.63% when combined with machine learning algorithms. This is higher than the accuracy of the traditional Arrhenius equation method (83.70%) and comparable to the prediction accuracy of gas information (93.24%). Additionally, the temperature mode of the flexible system was able to continuously monitor temperature changes on the surface of lamb, compensating for the inability of traditional impedance sensors to do so, and providing unique insights into accurate monitoring of lamb temperature changes. This research provides a new solution for improving food quality control during the chilled meat cold chain.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-09 , DOI: 10.1016/j.foodcont.2023.109949
Fresh trout (Oncorhynchus mykiss) is a healthy and nutritious food which can be used for formulating ready-to-cook fish preparations, such as trout burgers. To investigate the impact of processing and the use of an acetate-based preservative on the spoilage microbiota and storage life of burgers, the dynamics of microbial communities were examined by using a combination of culture-dependent/independent techniques, Monte Carlo simulation, and PICRUSt2 analysis. Results of the microbial community analyses showed that most of the taxa of trout were lost during processing into burgers. Along the processing steps, an increase of contamination, with Flavobacterium and Pseudomonas becoming the most relative abundant genera in pulp and burgers, respectively, was observed. The Pseudomonas dynamic pattern was supported by the Monte Carlo simulation, which gave a picture of the bacterial transfer. Verdad® N6, which is a commercially available acetate-rich fermentate, was evaluated as preservative treatment for burgers during their storage life. Pseudomonas dominated the microbial community of stored burgers, irrespective of the treatment. However, their levels were lower in the fermentate-treated samples, which presented Lactobacillus as the second most relative abundant genus. PICRUSt2 analysis showed that Pseudomonas-correlated metabolic pathways of hexitol fermentation were significantly lower at the end of the storage period in burgers supplemented with the fermentate, corroborating Pseudomonas minor contribution to the metabolic activity. In summary, Verdad® N6, through its inhibiting effects on spoilage bacteria is an option for producing burgers with increased storage life.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.foodcont.2023.109980
Fermented vegetables and fruits are a good source of selected vitamins, antioxidants, microelements and revealed immune-boosting properties. The appropriate content of health-promoting compounds and probiotics allows you to qualify juices from fermented vegetables or fruits as better-for-you food. Notwithstanding, biogenic amines in this type of food are also detected due to the fermentation process, which may negatively affect their health-promoting properties. In this study, various biogenic amines were determined in juices obtained during the pressing of fermented vegetables (white and red cabbage, cucumbers, tomatoes, cauliflowers, celery, celery leaves, broccoli, and beetroots). The level of monamines (histamine, tyramine, tryptamine, and phenylethylamine), diamines (putrescine, cadaverine), and polyamines (spermidine and spermine) was discussed. The significant discrepancies between all the tested determined compounds as well as the sums of the BAs in tested samples, were observed. The calculated values of BAs sum varied from 6.36 mg L−1 (fermented tomato juice) to 116.52 mg L−1 (fermented cucumber juice). Among the determined amines, the majority were histamine, tyramine, putrescine, and cadaverine (from 66% to 97–98% of total biogenic amines level). Moreover, depending on the type of tested juice, the amount of histamine and tyramine in the full content of BAs was between 0.44% (for fermented red cabbage juice) and 68% (for fermented broccoli juice). According to our knowledge, this is the first time that the determination of biogenic amines in fermented vegetable juices has been studied.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.foodcont.2023.109979
Based on an investigation of the antifungal capacity of different citrus plant essential oils against Botrytis cinerea and Rhizopus stolonifer, lemon essential oil (LEO) was selected to prepare LEO@β-cyclodextrin inclusion complex (β-CD-IC) for blackberry preservation. The preparation parameter of LEO@β-CD with the highest encapsulation rate of LEO was chosen via Box-Behnken design (stirring time of 3h, LEO:β-CD = 1:4 and concentration of LEO ethanol solution 25%). Compared with β-CD and the physical mixture of β-CD and LEO, the microstructure of β-CD-IC was different in shape and size. Characterization of LEO@β-CD exhibited shift character peaks of chemical groups and new character peaks of the crystal due to the encapsulation of LEO in β-CD, interaction of hydrogen bonds and conformation of the new solid phase. Under different storage temperatures, LEO@β-CD effectively delayed the rapid decay and color deterioration of blackberries. Under storage of 4 °C and 25 °C, the decay rates of LEO@β-CD are 14.84% and 37.04%, respectively. The weight loss was inhibited by 4.80% and 10.08%, under 4 °C and 25 °C, respectively. The firmness and total soluble solid content was also maintained by the treatment of LEO@β-CD.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.foodcont.2023.109988
Pickering emulsion (PE) containing clove essential oil (CLO) has been the subject of extensive study because of its superior slow-release, powerful antibacterial and biological capabilities of CLO. In the current work, we have prepared antimicrobial layers with potato starch (PS) and polyvinyl alcohol (PVA) with CLO Pickering emulsion (PEC) and applied them for pork meat preservation. The measured Zeta potential was −21.7 mV. The estimated droplets' diameter was 186 nm, the polydispersity index (PDI) was 0.104, and the encapsulation efficiency (EE) was 57.9%. These results proved that PEC was successfully synthesized, and the high EE value guaranteed the effective antimicrobial effectiveness of CLO. The PEC in PS/PVA matrices was dispersed uniformly. Their homogeneous and smooth structures were proved by Scanning Electron Microscopy, Fourier-Transform Infrared Spectroscopy, and X-ray diffraction. Hydrogen bonds and electrostatic interactions assured the crystallinity of the films and decreased tensile strength (22.4–6.80 MPa) and elongation percentage (375.3%–91.6%). The moisture content, water absorption, water vapour permeability, opacity and colour difference of the antimicrobial films were 8.80%–10.5%, 38.6%–65.9%, 1.70–2.20 × 10−12 g cm/cm2·s·Pa, 3.32–8.95 A/mm and 5.06–7.15, respectively. It is revealed that the antimicrobial layers had excellent dissolution stability and percentage of CLO release rate stability. We applied them for pork preservation, founding they assured a prolonged preservation period (10 days) and showed more potent inhibition of Escherichia coli than Staphylococcus aureus. The antimicrobial films incorporation of PEC exhibited excellent potential in application of pork preservation.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.foodcont.2023.109941
Tebuconazole, a chiral triazole fungicide widely used in apple disease control, is commonly applied as a racemic mixture without differentiating between enantiomers. This study investigated the dissipation kinetics of tebuconazole enantiomers in various apple fruit varieties under field conditions using UPLC-MS/MS. Evidence of stereoselective degradation was found in Fuji and Hanfu apples, where (−)-R-tebuconazole showed faster degradation compared to (+)-S-tebuconazole, with half-lives of 15.59 and 19.12 d, and 16.91 and 21.02 d, respectively. In contrast, no enantioselective degradation was observed in Huahong variety apples. Furthermore, (−)-R-tebuconazole was found to exhibit 16.8−68.4 times more fungicidal activity than (+)-S-tebuconazole against three of the most common pathogens in apple groves, including Botryosphaeria berengeriana, Colletotrichum gloeosporioides, and Alternaria alternate. Molecular docking analysis revealed that (−)-R-tebuconazole had a shorter binding distance and lower energy with CYP51 protein than (+)-S-tebuconazole, shedding light on the mechanism behind these experimental findings. Therefore, the development of a pure (−)-R-tebuconazole stereoisomer appears to be a promising option in the near future, given its higher bioactivity and faster degradation rate compared to the racemic mixture. This study provided valuable insights into the stereoselective behavior and bioactivity of tebuconazole in apples. Regular monitoring and effective management of chiral pesticides are increasingly essential due to their potential impact on food safety, pesticide risk assessment, and environmental pollution.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | FOOD SCIENCE & TECHNOLOGY 食品科技4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.70 | 42 | Science Citation Index Expanded | Not |
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